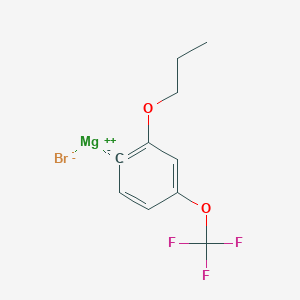
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is commonly used as a Grignard reagent in organic synthesis, facilitating the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Including filtration and distillation to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF or diethyl ether are typically used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups in aldehydes, ketones, and esters, and the pathways involve nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of both the n-propyloxy and trifluoromethoxy groups. These functional groups impart distinct reactivity and selectivity, making it a valuable reagent in organic synthesis. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity compared to other similar Grignard reagents.
Properties
Molecular Formula |
C10H10BrF3MgO2 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
magnesium;1-propoxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C10H10F3O2.BrH.Mg/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DGOPPAINQYUXQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


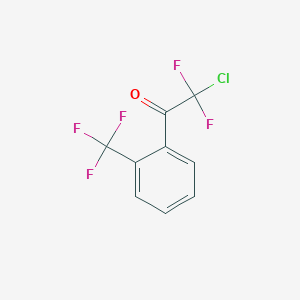
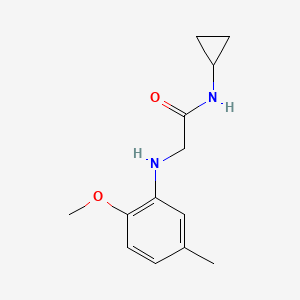
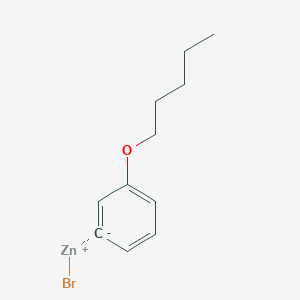
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
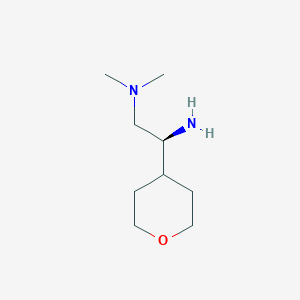
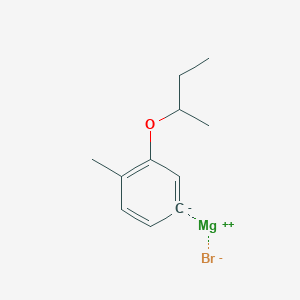
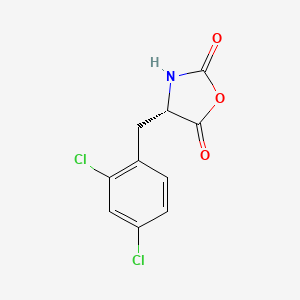
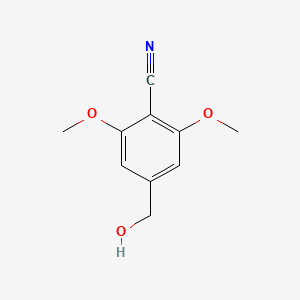

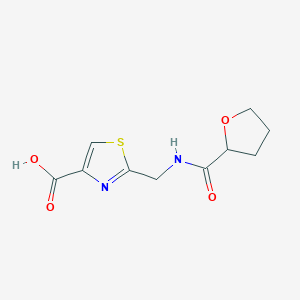
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
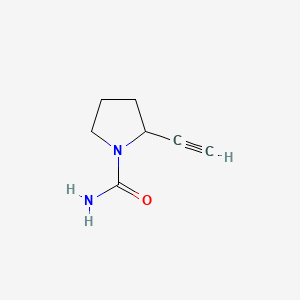
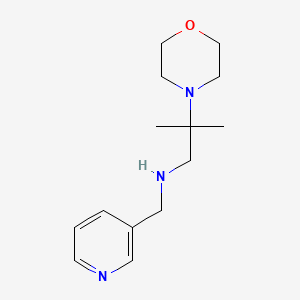
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
